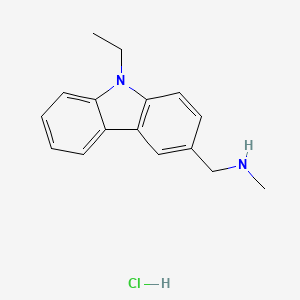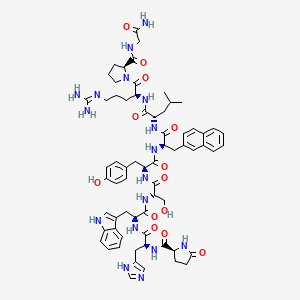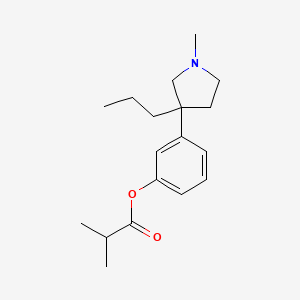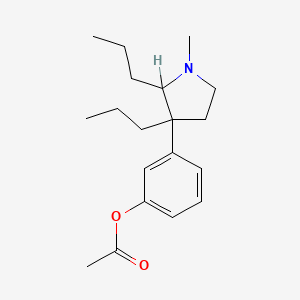
フィカン083塩酸塩
概要
説明
科学的研究の応用
PhiKan 083 hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: It is extensively studied for its ability to stabilize the Y220C-mutated form of p53, thereby preventing the rapid denaturation of this protein and potentially restoring its tumor-suppressing functions
Biological Studies: The compound is used in cellular assays to study its effects on cell viability, apoptosis, and other cellular processes. .
Drug Development: PhiKan 083 hydrochloride serves as a lead compound for the development of new drugs targeting p53 mutations. .
作用機序
Target of Action
PhiKan 083 hydrochloride is a carbazole derivative that primarily targets the Y220C mutation of the p53 protein . The p53 protein, often referred to as the “guardian of the genome,” plays a crucial role in preventing cancer formation by triggering apoptosis in cells with DNA damage .
Mode of Action
The Y220C mutation creates a surface cavity on the p53 protein, destabilizing it . PhiKan 083 hydrochloride binds to this surface cavity, stabilizing the Y220C mutant of p53 . This stabilization slows down the thermal denaturation rate of the p53 protein .
Biochemical Pathways
The stabilization of the p53 protein by PhiKan 083 hydrochloride affects the p53 pathway, which is involved in cell cycle regulation and apoptosis . By stabilizing the p53 protein, PhiKan 083 hydrochloride enhances the protein’s ability to trigger apoptosis in cells with DNA damage, thereby preventing the formation of cancerous cells .
Result of Action
In vitro studies have shown that PhiKan 083 hydrochloride reduces cell viability in engineered variants of Ln229 cells . When combined with NSC 123127, it enhances the pro-apoptotic activity in all variants of Ln229 cells, including those with wild-type p53 and those with Y220C, G245S, and R282W mutations .
Action Environment
The action, efficacy, and stability of PhiKan 083 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Hygroscopic DMSO, for example, has a significant impact on the solubility of the product . .
生化学分析
Biochemical Properties
PhiKan 083 hydrochloride interacts specifically with the Y220C mutant of the p53 protein. The compound binds to a surface cavity on the mutant p53, stabilizing it and preventing its denaturation. The dissociation constant (Kd) for this interaction is 167 μM, indicating a relatively strong binding affinity . By stabilizing the mutant p53, PhiKan 083 hydrochloride helps restore its tumor suppressor functions, which include DNA repair, cell cycle regulation, and apoptosis induction.
Cellular Effects
PhiKan 083 hydrochloride has been shown to influence various cellular processes. In Ln229 cells, which express the Y220C mutant of p53, the compound reduces cell viability by approximately 70% at a concentration of 125 μM over 48 hours . Additionally, PhiKan 083 hydrochloride enhances the pro-apoptotic activity of other compounds, such as NSC 123127, in cells expressing different p53 variants. This indicates that PhiKan 083 hydrochloride can modulate cell signaling pathways and promote apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, PhiKan 083 hydrochloride exerts its effects by binding to the surface cavity of the Y220C mutant p53 protein. This binding stabilizes the mutant protein, preventing its thermal denaturation and allowing it to retain its functional conformation . As a result, the stabilized p53 can perform its normal functions, such as activating DNA repair genes, inducing cell cycle arrest, and promoting apoptosis in response to cellular stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PhiKan 083 hydrochloride have been observed to change over time. The compound is relatively stable, with a shelf life of several months when stored at appropriate temperatures Over extended periods, PhiKan 083 hydrochloride continues to stabilize the Y220C mutant p53 and maintain its pro-apoptotic effects in cancer cells
Dosage Effects in Animal Models
In animal models, the effects of PhiKan 083 hydrochloride vary with different dosages. At lower doses, the compound effectively stabilizes the Y220C mutant p53 and promotes apoptosis in cancer cells. At higher doses, PhiKan 083 hydrochloride may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular processes . Determining the optimal dosage for therapeutic use is crucial to maximize the compound’s efficacy while minimizing potential side effects.
Metabolic Pathways
PhiKan 083 hydrochloride is involved in metabolic pathways related to its interaction with the Y220C mutant p53. The compound’s stabilization of p53 influences various downstream metabolic processes, including DNA repair, cell cycle regulation, and apoptosis . Additionally, PhiKan 083 hydrochloride may interact with other enzymes and cofactors involved in these pathways, further modulating cellular metabolism and promoting cancer cell death.
Transport and Distribution
Within cells and tissues, PhiKan 083 hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to the nucleus, where it can bind to the Y220C mutant p53 and exert its stabilizing effects . The distribution of PhiKan 083 hydrochloride within different tissues and its accumulation in target cells are critical factors in determining its therapeutic potential.
Subcellular Localization
PhiKan 083 hydrochloride primarily localizes to the nucleus, where it interacts with the Y220C mutant p53 protein. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . By stabilizing the mutant p53 in the nucleus, PhiKan 083 hydrochloride helps restore its tumor suppressor functions and promote apoptosis in cancer cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PhiKan 083 hydrochloride involves several steps, starting with the preparation of the carbazole core. The key steps include:
Formation of the Carbazole Core: The synthesis begins with the formation of the carbazole core through a series of cyclization reactions.
Introduction of the Ethyl Group: An ethyl group is introduced at the 9-position of the carbazole ring.
Methylation: The nitrogen atom at the 3-position is methylated to form the methanamine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods: While specific industrial production methods for PhiKan 083 hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .
化学反応の分析
Types of Reactions: PhiKan 083 hydrochloride primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce oxidized carbazole derivatives .
類似化合物との比較
PhiKan 083 hydrochloride is unique in its ability to specifically target and stabilize the Y220C-mutated form of p53. Similar compounds include:
SLMP53-1: Another small molecule that stabilizes mutant p53 but with a different binding mechanism.
NSC 123127: A compound that enhances the pro-apoptotic activity of PhiKan 083 hydrochloride when used in combination
PhiKan 083 hydrochloride stands out due to its specific binding affinity and stabilizing effect on the Y220C mutant, making it a valuable tool in cancer research and drug development .
特性
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWVUPURFWFRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















